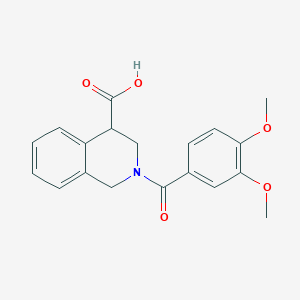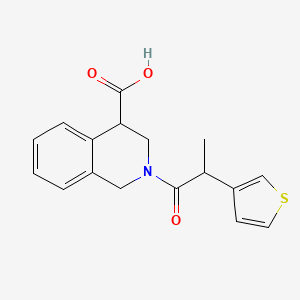![molecular formula C18H21N3O4 B6664789 1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664789.png)
1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is a complex organic compound that features an indole moiety, a piperidine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative can then be further functionalized to introduce the carbonyl and amino groups.
The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors. The final step involves the coupling of the indole derivative with the piperidine ring, typically using carboxylic acid activation methods such as the use of carbodiimides (e.g., EDCI) to form the amide bond .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form various products, depending on the conditions used.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives .
Scientific Research Applications
1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The piperidine ring can also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-indole-3-carboxylic acid: An indole derivative with similar structural features.
Indole-3-carboxylic acid: Another indole derivative with a carboxylic acid group.
Uniqueness
1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid is unique due to the combination of the indole moiety with the piperidine ring and the specific functional groups present. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
1-[2-[1H-indole-6-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-20(11-16(22)21-8-2-3-14(10-21)18(24)25)17(23)13-5-4-12-6-7-19-15(12)9-13/h4-7,9,14,19H,2-3,8,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVSFCOJYQMGEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)N1CCCC(C1)C(=O)O)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1,3-benzodioxol-5-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664707.png)
![2-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-4-oxobutanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664708.png)
![2-[2-chloro-5-(2-oxoimidazolidin-1-yl)benzoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664711.png)
![2-[1-(pyrrolidine-1-carbonyl)piperidine-3-carbonyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664727.png)

![2-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)butanoyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664742.png)
![2-(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664754.png)

![2-[2-(2,4-dioxopyrimidin-1-yl)acetyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B6664767.png)
![1-[2-[Methyl-[2-(oxan-4-yl)acetyl]amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664769.png)
![1-[2-[[2-(4-Hydroxyphenyl)acetyl]-methylamino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664776.png)
![1-[2-[Methyl(oxane-2-carbonyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664796.png)
![1-[2-[Methyl-(4-phenoxybenzoyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664800.png)
![1-[2-[3,4-dihydro-2H-chromene-3-carbonyl(methyl)amino]acetyl]piperidine-3-carboxylic acid](/img/structure/B6664808.png)
